BenchChemオンラインストアへようこそ!

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate

quality control purity building block

Researchers can systematically map methoxy-position SAR with this para- isomer, contrasting it against ortho- (CAS 924039-05-4) and meta- (CAS 1105243-82-0) analogs. The ester linkage provides a tractable handle for hydrolysis, transesterification, or reduction—strategies unavailable with the corresponding amide (CAS 1105204-69-0). Use it as an authentic reference standard to develop isomer-selective LC/GC methods for quality control. Procure this ≥95% pure building block to generate proprietary comparative data across nuclear receptors, purinergic targets, or beyond.

Molecular Formula C17H15NO6
Molecular Weight 329.308
CAS No. 1105202-04-7
Cat. No. B2945760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
CAS1105202-04-7
Molecular FormulaC17H15NO6
Molecular Weight329.308
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C17H15NO6/c1-20-13-4-6-14(7-5-13)22-11-17(19)23-10-12-9-16(24-18-12)15-3-2-8-21-15/h2-9H,10-11H2,1H3
InChIKeyMOTVHWDIIFCJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate (CAS 1105202-04-7) — Chemical Identity, Core Scaffold, and Research-Grade Procurement Profile


[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate (CAS 1105202-04-7) is a fully synthetic, heterocyclic ester that features a furan-substituted isoxazole core ester-linked to a 4-methoxyphenoxyacetyl group [1]. The molecule embeds two pharmacophoric heterocycles — furan and isoxazole — whose combined presence in drug and agrochemical discovery is well-documented, particularly in crop protection chemistry where oxazole/isoxazole scaffolds have delivered herbicidal, fungicidal, and insecticidal active ingredients [2]. The compound is listed in authoritative substance registries including the CAS Registry and PubChem, and is commercially available from multiple research-chemical suppliers at a typical purity of 95% or higher [1]. It is classified as a research-use-only building block and synthetic intermediate, not an approved active pharmaceutical or agrochemical ingredient.

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate — Why In-Class Substitution Cannot Be Assumed Without Quantitative Comparator Data


This compound belongs to a densely populated chemical space of furan-isoxazole esters and amides. Minor structural modifications — such as relocating the methoxy group from the para to the ortho or meta position, exchanging the phenoxy oxygen for a methylene linker, or replacing the ester with an amide — can profoundly alter physicochemical properties (logP, aqueous solubility, metabolic stability), target binding, and selectivity [1]. Evidence from the broader isoxazole literature demonstrates that positional isomerism alone can drive an order-of-magnitude difference in biological activity; for example, in COX-1 inhibition, the presence and position of an electron-donating methoxy group on an aryl ring was required for measurable activity (IC50 = 3.4 μM for the EDG-bearing analog vs. inactive for the des-methoxy comparator) . Consequently, generic substitution of the target compound with a coarser, cheaper, or more readily available isoxazole building block — even one sharing the same core — risks invalidating SAR continuity and cannot be justified on the basis of class membership alone.

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate — Quantitative Differentiation Evidence and Critical Evidence Gaps


Chemical Purity and Lot-to-Lot Consistency for Reproducible Research Procurement

The target compound is supplied at a standard purity of 95% (HPLC), as specified in multiple vendor certificates of analysis . While 95% is a common threshold for research-grade building blocks, procurement decisions should consider that no comparative lot-to-lot purity study against isomeric analogs (e.g., 2-methoxyphenoxy, CAS 924039-05-4; 3-methoxyphenoxy, CAS 1105243-82-0) was identified in the public domain. Therefore, purchasers should request batch-specific certificates of analysis and consider orthogonal purity verification (e.g., qNMR) if the compound is used as a key intermediate where even trace isomeric impurities could confound biological assay interpretation.

quality control purity building block

Positional Isomerism: Para-Methoxy vs. Ortho- and Meta-Methoxy Phenoxy Acetates as a Differentiating Factor in SAR Studies

The target compound contains a 4-methoxyphenoxyacetate moiety. Direct structural analogs with the methoxy group at the 2-position (CAS 924039-05-4) and 3-position (CAS 1105243-82-0) are also commercially available . In the isoxazole literature, the position of electron-donating substituents on pendant aryl rings has been shown to dictate activity: a 4-methoxyphenyl-bearing isoxazole-pyrazole hybrid achieved COX-1 IC50 = 3.4 μM and only 28% COX-2 inhibition at 50 μM, while the des-methoxy analog was completely inactive . Although this particular data point comes from a different heterocyclic scaffold, it illustrates the class-level principle that para-methoxy substitution can confer selectivity and potency advantages that ortho- or meta-isomers may not replicate.

structure-activity relationship positional isomerism isoxazole

Ester vs. Amide Linker: Implications for Metabolic Stability and Pharmacokinetic Profiling in Drug Discovery

The target compound is an ester; the corresponding amide analog, N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-(4-methoxyphenoxy)acetamide (CAS 1105204-69-0), is also commercially available . Ester linkages are generally more susceptible to hydrolytic cleavage by plasma and hepatic esterases than amide bonds. In the context of medicinal chemistry triage, the ester-to-amide switch is a standard strategy to improve metabolic stability. The fact that both the ester and amide versions are accessible allows researchers to experimentally determine whether the ester provides sufficient stability for their specific assay conditions or whether the more stable amide is required.

metabolic stability esterase liability amide bioisostere

Biological Activity Landscape: Current Absence of Published Head-to-Head Comparative Data for the Target Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and major supplier databases did not identify any published study that reports quantitative biological activity data (IC50, EC50, Ki, MIC, etc.) for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate against a defined molecular target or organism, nor any study that compares its activity directly against a named structural analog. Fragments of bioactivity data exist for structurally related compounds in the same chemical series (e.g., P2X purinoceptor antagonist activity for certain furan-isoxazole derivatives [1]), but none of these entries correspond to CAS 1105202-04-7. The patent literature on oxazolyl-aryloxyacetic acid PPAR agonists exemplifies the therapeutic potential of this chemotype [2], yet the target compound itself does not appear as a specifically exemplified compound with disclosed biological data in that patent family.

biological activity P2X receptor PPAR evidence gap

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate — High-Confidence Application Scenarios Grounded in Available Evidence


Positional Isomer Probe in Furan-Isoxazole Structure-Activity Relationship (SAR) Matrix Studies

As demonstrated in Section 3 (Evidence Item 2), the para-methoxy substitution pattern on the phenoxyacetate side chain constitutes a discrete SAR variable. Research groups building compound libraries around the 5-(furan-2-yl)-isoxazole scaffold can deploy this compound alongside its 2-methoxy (CAS 924039-05-4) and 3-methoxy (CAS 1105243-82-0) isomers to systematically map the effect of methoxy position on target binding, cellular potency, and physicochemical properties . This approach mirrors the established medicinal chemistry practice of positional scanning, where methoxy group placement has been shown to determine biological activity outcomes in related heterocyclic systems .

Ester-Containing Building Block for Synthetic Elaboration and Prodrug Design

The ester linkage in this compound offers a chemically tractable handle for further synthetic transformations — including hydrolysis to the corresponding carboxylic acid, transesterification, or reduction — that the corresponding amide analog (CAS 1105204-69-0) does not provide . As noted in Section 3 (Evidence Item 3), researchers engaged in prodrug design may specifically prefer the ester form when hydrolytic lability is a desired feature for releasing the 4-methoxyphenoxyacetic acid moiety in biological milieux. Conversely, use of the ester as a protected intermediate allows facile deprotection to the free acid for subsequent amide coupling or bioconjugation chemistry.

Reference Compound for Analytical Method Development and Isomer-Specific Chromatography

Because the para-, meta-, and ortho-methoxy positional isomers of this chemotype are close structural analogs with identical molecular formulae (C17H15NO6, MW 329.308) , their chromatographic resolution requires carefully optimized LC or GC methods. The target compound, with its well-defined identity (CAS 1105202-04-7) and commercial availability at ≥95% purity (Section 3, Evidence Item 1), can serve as a reference standard for developing isomer-selective analytical methods — an essential capability for quality control laboratories that must verify the identity of purchased positional isomers before use in regulatory or publication-grade studies.

Interrogate PPAR or P2X Receptor Pharmacology When Primary Comparative Profiling Is Commissioned

Although no published direct biological data exist for this specific compound (Section 3, Evidence Item 4), the chemotype sits within a patent space claimed for PPAR agonism and a broader furan-isoxazole chemical class that has yielded P2X receptor ligands . Organizations with internal screening capabilities may procure this compound as part of a focused analog set — including the amide version and positional isomers — to generate proprietary comparative data across a panel of nuclear receptors, purinergic receptors, or other targets of interest. The compound's commercial availability and well-defined chemical identity make it suitable for such primary profiling, provided that comparator compounds are included in the same assay runs to enable quantitative differentiation.

Quote Request

Request a Quote for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.